molecular formula C21H14Cl2N2O3 B5977433 N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide

Cat. No. B5977433
M. Wt: 413.2 g/mol
InChI Key: CNTJCZOLBPFAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide is a synthetic compound that belongs to the class of benzoxazole derivatives. It is commonly referred to as DMXB-A, and it has been the subject of extensive scientific research due to its potential therapeutic applications. In

Mechanism of Action

DMXB-A acts as a selective agonist for the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including learning and memory, inflammation, and synaptic plasticity. Activation of the α7nAChR by DMXB-A leads to an increase in the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This, in turn, leads to the observed neuroprotective and cognitive-enhancing effects of DMXB-A.
Biochemical and Physiological Effects:
DMXB-A has been shown to have various biochemical and physiological effects in animal models. It has been demonstrated to reduce inflammation and oxidative stress in the brain, as well as protect against various neurotoxic insults. Additionally, DMXB-A has been shown to enhance synaptic plasticity and improve cognitive function in various animal models. These effects are likely due to the activation of the α7nAChR and subsequent release of various neurotransmitters.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for lab experiments. It has been extensively studied in animal models, and its mechanism of action is well understood. Additionally, DMXB-A has been shown to have a good safety profile in animal studies, with no observed toxicity at therapeutic doses. However, there are also some limitations to the use of DMXB-A in lab experiments. The synthesis method of DMXB-A is complex, and the yield is relatively low. Additionally, DMXB-A has poor solubility in water, which can make dosing and administration challenging.

Future Directions

There are several future directions for the use of DMXB-A in scientific research. One potential application is as a treatment for Alzheimer's disease and other neurological disorders. DMXB-A has been shown to have neuroprotective effects and improve cognitive function in animal models, making it a promising candidate for further investigation. Additionally, DMXB-A has been shown to have anti-inflammatory effects, which could make it a potential treatment for various inflammatory disorders. Finally, DMXB-A could also be investigated as a potential treatment for addiction, as the α7nAChR has been implicated in the reward pathway of the brain. Overall, DMXB-A is a promising compound with many potential therapeutic applications, and further research is needed to fully understand its potential.

Synthesis Methods

DMXB-A is synthesized through a multi-step process that involves the reaction of 2,3-dichlorophenylamine with salicylaldehyde to form 2-(2,3-dichlorophenyl)benzoxazole. This intermediate is then reacted with 3-methoxybenzoyl chloride to form DMXB-A. The yield of this synthesis method is typically around 50%.

Scientific Research Applications

DMXB-A has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects in various animal models. DMXB-A has also been investigated as a potential treatment for Alzheimer's disease, schizophrenia, and other neurological disorders. Additionally, DMXB-A has been shown to enhance cognitive function in healthy individuals.

properties

IUPAC Name

N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3/c1-27-14-5-2-4-12(10-14)20(26)24-13-8-9-18-17(11-13)25-21(28-18)15-6-3-7-16(22)19(15)23/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTJCZOLBPFAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.